molecular formula C16H18N2O2S B249994 N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide

Katalognummer B249994
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: MCIDBLBIWBVSIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, such as heat, capsaicin, and acid, and is involved in the perception of pain and inflammation. BCTC has been widely used as a tool compound to study the physiological and pathological roles of TRPV1 in vitro and in vivo.

Wirkmechanismus

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide binds to the intracellular side of the TRPV1 channel and blocks its activation by various stimuli, such as heat, capsaicin, and acid. This leads to a decrease in calcium influx and subsequent inhibition of downstream signaling pathways, such as the release of neurotransmitters and pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been shown to inhibit the activation of TRPV1 in various tissues and organs, leading to a decrease in pain perception, inflammation, and other physiological responses mediated by TRPV1. For example, N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been shown to inhibit the nociceptive responses to heat, capsaicin, and acid in animal models of pain. N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide has also been shown to inhibit the contraction of smooth muscle cells in the gastrointestinal tract and bladder, suggesting a potential therapeutic effect in gastrointestinal and bladder disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide has several advantages as a pharmacological tool for studying TRPV1. It is a potent and selective antagonist of TRPV1, with minimal off-target effects. N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide is also relatively stable and can be administered orally or intravenously. However, N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide has some limitations as a tool compound. It has a relatively short half-life and can be rapidly metabolized in vivo. N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide can also have some non-specific effects at high concentrations, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide and TRPV1. One direction is to investigate the potential therapeutic effects of TRPV1 antagonists, including N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide, in various diseases, such as chronic pain, inflammatory bowel disease, and overactive bladder syndrome. Another direction is to explore the physiological and pathological roles of TRPV1 in other tissues and organs, such as the respiratory system, skin, and immune system. Finally, the development of more potent and selective TRPV1 antagonists, with longer half-lives and fewer off-target effects, may improve the clinical utility of TRPV1 antagonists as therapeutic agents.

Synthesemethoden

The synthesis of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide was first reported by Gunthorpe et al. in 2007. The method involves the reaction of 4-aminobenzoyl chloride with sec-butylamine to form N-(sec-butyl)-4-aminobenzamide, which is then reacted with 2-thiophenecarboxylic acid to yield N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide. The overall yield of the synthesis is around 30%.

Wissenschaftliche Forschungsanwendungen

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been extensively used as a pharmacological tool to investigate the physiological and pathological roles of TRPV1 in various tissues and organs. For example, N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been used to study the involvement of TRPV1 in pain perception, thermoregulation, gastrointestinal function, cardiovascular function, and bladder function. N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide has also been used to investigate the potential therapeutic effects of TRPV1 antagonists in various diseases, such as chronic pain, inflammatory bowel disease, and overactive bladder syndrome.

Eigenschaften

Molekularformel

C16H18N2O2S

Molekulargewicht

302.4 g/mol

IUPAC-Name

N-[4-(butan-2-ylcarbamoyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H18N2O2S/c1-3-11(2)17-15(19)12-6-8-13(9-7-12)18-16(20)14-5-4-10-21-14/h4-11H,3H2,1-2H3,(H,17,19)(H,18,20)

InChI-Schlüssel

MCIDBLBIWBVSIH-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2

Kanonische SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.